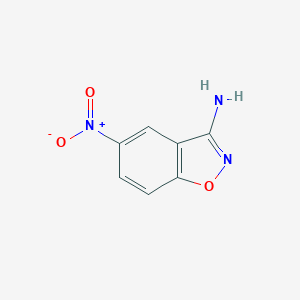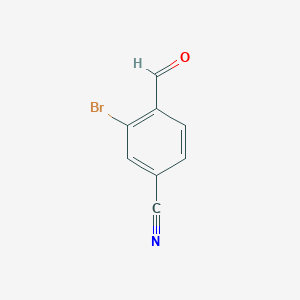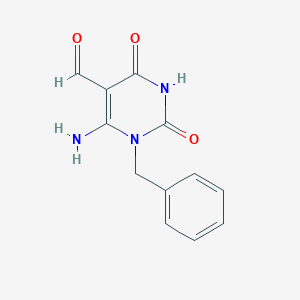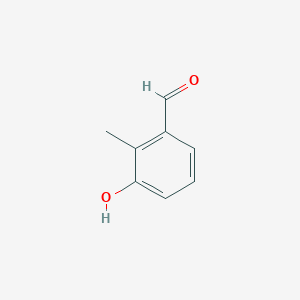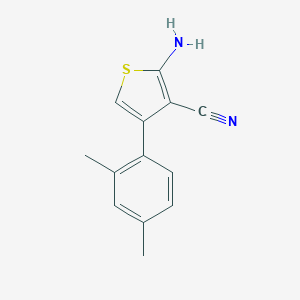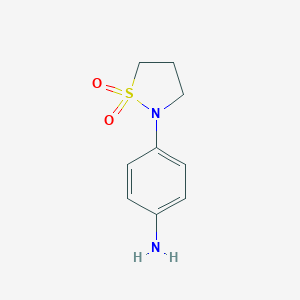
4-Methoxynaphthalen-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H12ClNO . It is a powder form substance . It is also known as 2-(4-methoxynaphthalen-1-yl)ethan-1-amine hydrochloride .
Synthesis Analysis
A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin .Molecular Structure Analysis
The molecular weight of 4-Methoxynaphthalen-1-amine hydrochloride is 237.73 . The average mass is 209.672 Da and the monoisotopic mass is 209.060745 Da .Chemical Reactions Analysis
The synthesis of amines involves various reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis
4-Methoxynaphthalen-1-amine hydrochloride is a powder form substance . It has a molecular weight of 237.73 , an average mass of 209.672 Da, and a monoisotopic mass of 209.060745 Da .科学研究应用
Anticancer Drug Development
4-Methoxynaphthalen-1-amine hydrochloride: has been utilized in the synthesis of novel compounds with potential anticancer activities. These compounds have shown to inhibit tubulin polymerization, which is a crucial process in cell division. By disrupting this process, the compounds can induce cell cycle arrest and apoptosis in cancer cells . This application is particularly promising for developing new therapies against resistant cancer strains.
Tubulin Polymerization Inhibition
The compound serves as a building block for creating molecules that can interfere with microtubule formation. This is significant in cancer research, as the inhibition of tubulin polymerization can lead to the death of rapidly dividing cancer cells, offering a pathway to create less toxic and more effective anticancer drugs .
Cell Cycle Analysis
Researchers use derivatives of 4-Methoxynaphthalen-1-amine hydrochloride to study the cell cycle, particularly the G2/M phase. This phase is critical for cell division, and understanding its regulation can help in the development of drugs that target specific stages of cancer cell proliferation .
Apoptosis Induction
Compounds derived from 4-Methoxynaphthalen-1-amine hydrochloride have been found to induce apoptosis in certain cancer cell lines. Apoptosis, or programmed cell death, is a natural process that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can selectively target and kill cancer cells .
Molecular Modeling Studies
The compound is used in molecular modeling to predict interactions with biological targets such as the colchicine site of tubulin. This helps in the rational design of new drugs with improved efficacy and reduced side effects .
Pharmacophore Design
4-Methoxynaphthalen-1-amine hydrochloride: is used as a pharmacophore in drug design. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Developing new pharmacophores can lead to the discovery of novel drugs .
Antiproliferative Activity Assessment
This compound is integral in synthesizing new molecules that are tested for their antiproliferative activity against various cancer cell lines. The ability to halt or slow down the proliferation of cancer cells is a key objective in anticancer drug research .
Bioactive Agent Synthesis
The compound’s structure is leveraged to synthesize a wide range of bioactive agents with potential therapeutic applications beyond cancer, including anti-inflammatory, antiviral, and antimicrobial activities .
作用机制
Target of Action
The primary target of 4-Methoxynaphthalen-1-amine hydrochloride is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
4-Methoxynaphthalen-1-amine hydrochloride interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle and finally result in apoptotic cell death .
Biochemical Pathways
The compound affects the microtubule dynamics, an essential biochemical pathway in cell division . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells .
Result of Action
The inhibition of tubulin polymerization by 4-Methoxynaphthalen-1-amine hydrochloride leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . This results in the antiproliferative activity of the compound, making it a potential anticancer agent .
属性
IUPAC Name |
4-methoxynaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJOWVRCXFIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596214 |
Source


|
| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxynaphthalen-1-amine hydrochloride | |
CAS RN |
92599-05-8 |
Source


|
| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
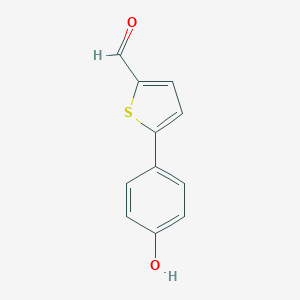

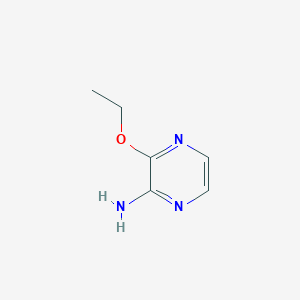
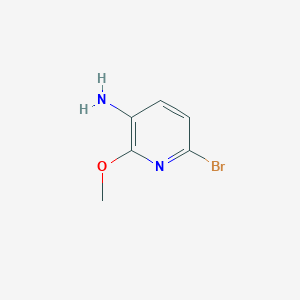
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
